(S)-2-(Cbz-amino)-N-ethylpropanamide
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Overview
Description
(S)-2-(Cbz-amino)-N-ethylpropanamide is a compound used primarily in organic synthesis, particularly in the protection of amino groups during peptide synthesis. It is a derivative of alanine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is valuable in various chemical reactions due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cbz-amino)-N-ethylpropanamide typically involves the protection of the amino group of alanine with a benzyloxycarbonyl group. This can be achieved through the reaction of alanine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Cbz-amino)-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd-C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: Pd-C in hydrogen atmosphere or LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(Cbz-amino)-N-ethylpropanamide is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amino acids in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals and therapeutic agents.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of (S)-2-(Cbz-amino)-N-ethylpropanamide involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The benzyloxycarbonyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine.
Comparison with Similar Compounds
Similar Compounds
- Benzyloxycarbonyl Glycine Ethylamide
- Benzyloxycarbonyl Valine Ethylamide
- Benzyloxycarbonyl Leucine Ethylamide
Uniqueness
(S)-2-(Cbz-amino)-N-ethylpropanamide is unique due to its specific structure and the presence of the alanine moiety, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a balance of stability and ease of removal, making it particularly useful in peptide synthesis.
Properties
Molecular Formula |
C13H18N2O3 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(ethylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-3-14-12(16)10(2)15-13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)(H,15,17)/t10-/m0/s1 |
InChI Key |
DXLXRCXDNCCVGO-JTQLQIEISA-N |
Isomeric SMILES |
CCNC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCNC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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